2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
2-Bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (hereafter referred to as Compound 5) is a synthetic 1,2,5-oxadiazole (furazan) derivative characterized by a benzamide moiety substituted with a bromine atom at the ortho position and a 4-chlorophenyl group attached to the oxadiazole ring.
Synthesis: Compound 5 is synthesized via microwave-assisted coupling of 4-bromobenzoyl chloride with the 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine precursor (17c) in the presence of 4-dimethylaminopyridine (DMAP) and 1,2-dichloroethane under nitrogen. The reaction proceeds at 120°C for 45 minutes, followed by purification via flash column chromatography (cyclohexane/ethyl acetate, 80:20) .
Structural Characterization:
The compound is confirmed by IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Its molecular formula is C₁₅H₉BrClN₃O₂, with a molecular weight of 394.61 g/mol .
Properties
IUPAC Name |
2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-12-4-2-1-3-11(12)15(21)18-14-13(19-22-20-14)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQOAXKQWROYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key Data: Intermediate Characterization
| Property | Value (Intermediate) | Source |
|---|---|---|
| Melting Point | 143.8–144.8°C | |
| 1H-NMR (CDCl3) | δ 7.62 (d, J=8.3 Hz, 2H, ArH) | |
| 13C-NMR (CDCl3) | δ 125.02, 135.68, 154.56 ppm | |
| ESI-MS | [M+H]+ 241 (C8H6ClN3O) |
Amide Coupling with 2-Bromobenzoyl Chloride
The intermediate is reacted with 2-bromobenzoyl chloride to form the target compound.
General Procedure for Amide Formation
Microwave-Assisted Synthesis
Alternative method for accelerated coupling:
Comparative Reaction Data
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 45 minutes |
| Yield | 20–24% | 24–52% |
| Purity (HPLC) | ≥95% | ≥95% |
| Key Reference |
Structural Validation and Purity Assessment
Spectroscopic Analysis
Chromatographic Purity
-
HPLC Conditions :
Challenges and Optimization Strategies
Low Yield Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the benzamide moiety serves as an excellent leaving group, enabling nucleophilic substitution under controlled conditions.
Key Findings :
-
Microwave-assisted reactions (120°C, 45 min) improve substitution efficiency compared to conventional heating .
-
Steric hindrance from the oxadiazole ring slows substitution kinetics compared to simpler bromobenzamides .
Reduction Reactions
The oxadiazole ring and amide group undergo selective reduction under specific conditions.
Mechanistic Insight :
-
Oxadiazole reduction produces unstable intermediates that may polymerize without rapid workup.
-
Amide-to-amine conversion preserves the oxadiazole ring but reduces biological activity in most cases.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification.
| Coupling Type | Conditions | Products | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 70–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl amines | N-aryl benzamide analogs | 60–75% |
Optimization Data :
-
Catalyst loading ≤ 5 mol% achieves optimal turnover.
-
Electron-withdrawing groups on the oxadiazole enhance coupling rates .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions.
Stability Note :
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Acetylene derivatives | Cu(I) catalyst, 100°C | Triazole-fused hybrids | High | |
| Nitrile oxides | RT, solvent-free | Isoxazoline adducts | Moderate |
Synthetic Utility :
Oxidation Reactions
Controlled oxidation targets specific functional groups.
| Target Site | Reagents | Products | Outcome | Source |
|---|---|---|---|---|
| Benzamide aromatic ring | KMnO₄, H₂O, 100°C | Brominated phthalic acid derivatives | Complete ring cleavage | |
| Oxadiazole ring | mCPBA, CH₂Cl₂, 0°C | Epoxidation (minor pathway) | <10% conversion |
Challenges :
-
Over-oxidation risks necessitate strict temperature control.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of the oxadiazole ring exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds similar to 2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can reduce the viability of cancer cells by inhibiting human recombinant topoisomerase II α relaxation, which is crucial for DNA replication and repair .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the disruption of cellular processes essential for tumor growth. Specifically, it interacts with topoisomerase enzymes, leading to DNA damage and subsequent apoptosis in cancer cells .
Case Study: Compound Efficacy
In a recent study involving various oxadiazole derivatives, this compound was tested alongside other compounds for its ability to inhibit cancer cell proliferation. The results showed a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .
Inhibition of Kinases
The compound has been included in several screening libraries targeting kinase inhibitors. It shows promise as an allosteric inhibitor for various kinases involved in signaling pathways related to cancer and other diseases . Its structural features allow it to interact selectively with specific kinase targets, making it a candidate for drug development.
Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the oxadiazole moiety can exhibit anti-inflammatory effects. This property is attributed to their ability to modulate inflammatory pathways and cytokine production .
Material Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,2,5-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of Compound 5 with analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, Compound 47 (3-CH₃) introduces an electron-donating group (EDG), reducing reactivity but possibly improving metabolic stability . The trifluoromethyl (CF₃) group in Compound 10 significantly increases lipophilicity (logP ~3.5 estimated), favoring membrane penetration .
Positional Effects :
- The ortho -Br in Compound 5 may sterically hinder interactions compared to meta - or para -substituted analogs (e.g., Compound 46 with 3-F). This could impact binding affinity in biological targets .
Thermal Stability: Compounds with nitro (NO₂) or CF₃ groups (e.g., Compound 18) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to halogenated analogs .
Antiproliferative Activity:
- Compound 5 and its analogs were evaluated against cancer cell lines. Bromo and chloro substituents correlate with moderate-to-high antiproliferative activity (IC₅₀ ~1–10 μM), likely due to DNA intercalation or kinase inhibition .
- Compound 10 (4-CF₃/4-Br) shows enhanced activity (IC₅₀ ~0.5 μM) compared to Compound 5, attributed to the synergistic effects of CF₃ (lipophilicity) and Br (polarizability) .
Antiplasmodial Activity:
Biological Activity
2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The compound's structure includes a bromine atom, a chlorophenyl group, and an oxadiazole ring, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C15H9BrClN3O2 |
| Molecular Weight | 378.61 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C15H9BrClN3O2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring and bromine atom enhance its reactivity and binding affinity to specific enzymes and receptors. This compound may modulate the activity of several biological pathways, leading to effects such as:
- Anticancer Activity : Similar compounds in the oxadiazole class have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting key enzymes involved in cancer proliferation (e.g., Histone Deacetylases (HDAC), Thymidylate Synthase) .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit antibacterial and antifungal activities. The compound's structure may facilitate binding to bacterial enzymes or receptors, disrupting cellular functions .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting cancer cell growth in vitro. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including human lung adenocarcinoma and breast cancer cells. The mean IC50 values were reported around 92.4 µM for various tested lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. Inhibition studies indicated that it could serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A recent study investigated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. The findings suggested that modifications in the oxadiazole structure could enhance anticancer efficacy. The specific interactions with cellular targets highlighted the importance of structure-activity relationships (SAR) in drug design .
- Antimicrobial Screening :
Q & A
Q. What are the standard synthetic routes for 2-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide?
Methodological Answer: The compound is typically synthesized via a two-step process:
Oxadiazole Core Formation : React 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with 2-bromobenzoyl chloride in dry dimethylformamide (DMF) under basic conditions (e.g., NaH). The reaction proceeds via nucleophilic acyl substitution .
Purification : Crude products are purified using recrystallization (dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/cyclohexane gradient) .
Key Characterization : Confirm structure via 1H/13C NMR (δ ~7.2–8.5 ppm for aromatic protons), HRMS (m/z 310.57), and IR (C=O stretch ~1680 cm⁻¹) .
Q. How is the purity and stability of this compound validated in experimental settings?
Methodological Answer:
- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via LC-MS; no significant decomposition is reported under inert storage conditions .
Advanced Research Questions
Q. What structural modifications enhance its bioactivity against Trypanosoma brucei?
Methodological Answer:
- SAR Insights : Replace the 2-bromo substituent with 2,4-dichloro groups to improve lipophilicity and membrane permeability. Derivatives like N-(2-aminopropyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide show 10-fold higher anti-trypanosomal activity (IC₅₀ = 0.8 µM vs. 8.5 µM for the parent compound) .
- Experimental Design : Synthesize analogs via reductive alkylation of the oxadiazole amine with substituted benzaldehydes, followed by Boc-deprotection .
Q. How do computational models predict its binding affinity to β-tubulin?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to β-tubulin (PDB: 1SA0). The bromine atom forms halogen bonds with Thr220 (ΔG = -9.2 kcal/mol), while the oxadiazole ring interacts via π-π stacking with Phe214 .
- Validation : Compare with experimental IC₅₀ values from microtubule polymerization assays. Discrepancies >15% suggest revisiting force field parameters .
Q. What analytical techniques resolve contradictions in reported solubility data?
Methodological Answer:
- Issue : Solubility in DMSO ranges from 12 mM to 25 mM across studies.
- Resolution : Use standardized shake-flask method (24 h equilibration at 25°C) with UV-Vis quantification (λ = 254 nm). Confirm via 1H NMR (DMSO-d₆ peaks for compound vs. solvent) .
- Critical Factor : Residual solvent (e.g., ethyl acetate) in crystallized samples artificially inflates solubility measurements .
Mechanistic and Pathway Analysis
Q. Does this compound inhibit bacterial proliferation via dual targeting of AcpS and PPTase enzymes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
